Home > Products > Screening Compounds P22867 > [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid
[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid - 127478-29-9

[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid

Catalog Number: EVT-2553573
CAS Number: 127478-29-9
Molecular Formula: C6H4N4O2
Molecular Weight: 164.124
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid is a heterocyclic compound that belongs to the triazolo-pyridazine class of compounds. It has garnered attention due to its potential biological activities, particularly as an inhibitor of bromodomain proteins, which play a crucial role in various cellular processes including gene expression and signaling pathways. The compound's structure features a fused triazole and pyridazine ring system, with a carboxylic acid functional group that enhances its solubility and reactivity.

Source and Classification

This compound is classified under heterocyclic compounds, specifically as a triazolo derivative of pyridazine. Its chemical structure can be represented by the formula C6H4N4O2C_6H_4N_4O_2 and it is often utilized in medicinal chemistry for its potential therapeutic applications. Research studies have explored its derivatives for various biological activities, particularly in the context of cancer treatment and infectious diseases .

Synthesis Analysis

Methods

The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid typically involves multi-step synthetic routes. Common methods include:

  1. Cyclization Reactions: The formation of the triazolo ring often involves cyclization reactions between appropriate precursors such as hydrazines and carbonyl compounds.
  2. Carboxylation: The introduction of the carboxylic acid group can be achieved through various methods such as hydrolysis of esters or direct carboxylation using carbon dioxide in the presence of bases.

Technical Details

For instance, one method involves the reaction of 3-amino-1H-pyrazole with suitable aldehydes under acidic conditions to yield the desired triazolo-pyridazine framework. Subsequent functionalization can introduce the carboxylic acid group at the 7-position through hydrolysis or direct carboxylation techniques .

Molecular Structure Analysis

Structure

The molecular structure of [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid can be detailed as follows:

  • Molecular Formula: C6H4N4O2C_6H_4N_4O_2
  • Molecular Weight: 164.12 g/mol
  • InChI Key: 1S/C6H4N4O2/c11-6(12)4-1-5-9-7-3-10(5)8-2-4/

The compound features a triazole ring fused to a pyridazine ring with a carboxylic acid substituent at the 7-position. This configuration plays a significant role in its biological activity and interaction with target proteins .

Data

Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the molecule, revealing important interactions that contribute to its efficacy as a bromodomain inhibitor .

Chemical Reactions Analysis

Reactions

[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid can undergo various chemical reactions:

  1. Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions.
  2. Esterification: The carboxylic acid may react with alcohols to form esters.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield other derivatives.

Technical Details

The compound's reactivity is influenced by its electron-rich triazole and pyridazine rings, making it susceptible to electrophilic attack in various chemical transformations .

Mechanism of Action

Process

The mechanism of action for [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid primarily revolves around its role as an inhibitor of bromodomain-containing proteins (such as BRD4). These proteins are involved in recognizing acetylated lysines on histones and non-histone proteins.

Data

Binding studies indicate that this compound interacts with the bromodomain through hydrogen bonding and hydrophobic interactions, effectively disrupting protein-protein interactions essential for cancer cell proliferation . The inhibitory activity is quantified through metrics such as IC50 values in biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents due to the presence of the carboxylic acid group.

Chemical Properties

  • Boiling Point: Not extensively documented but expected to be moderate due to its molecular weight.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies indicate that this compound possesses favorable pharmacokinetic properties such as high gastrointestinal absorption and permeability across biological membranes .

Applications

Scientific Uses

[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid has several applications in scientific research:

  1. Drug Development: It serves as a lead compound for developing new bromodomain inhibitors aimed at treating cancers and inflammatory diseases.
  2. Biochemical Research: Utilized in studying protein interactions and cellular signaling pathways.
  3. Antimicrobial Studies: Investigated for potential activity against various pathogens.

Research continues to explore modifications of this scaffold to enhance its efficacy and selectivity for specific biological targets .

Introduction

Historical Context and Discovery of Triazolopyridazine Derivatives

The exploration of triazolopyridazine derivatives emerged from foundational studies on pyridazine heterocycles, recognized for their unique physicochemical properties, including a high dipole moment, hydrogen-bonding capacity, and reduced cardiotoxicity risks. Early research focused on monocyclic pyridazines as bioisosteres for phenyl rings in drug design [1]. The fusion of [1,2,4]triazole with pyridazine created the bicyclic [1,2,4]triazolo[4,3-b]pyridazine scaffold, which gained prominence due to its balanced electronic properties and versatile binding capabilities. Key milestones include the development of the anti-cryptosporidiosis agent SLU-2633 and the c-Met kinase inhibitor Savolitinib, which validated the scaffold’s biological relevance [4] [3].

Synthetic methodologies evolved significantly over time. Initial routes relied on condensation reactions between heterocyclic diamines and carbonyl compounds, yielding low efficiencies (30–35%) [4]. Contemporary strategies employ cyclization of azido-heteroaromatics or hydrazine hydrate with dicarbonyl triazoles, achieving higher yields (up to 85%) and enabling structural diversification at the C3, C6, and C7 positions [4]. The discovery of [1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid derivatives specifically leveraged carboxyl group-directed functionalization to optimize target engagement.

Table 1: Key Milestones in Triazolopyridazine Development

YearDevelopmentSignificance
2010Savolitinib (c-Met inhibitor)First clinical candidate featuring triazolopyrazine core
2020c-Met inhibitor 22iDemonstrated IC₅₀ = 48 nM; validated 7-carboxylic acid analogs in oncology
2023BRD4 inhibitorsCrystal structures revealed acetyl-lysine mimetic properties
2023SLU-2633 optimizationCarboxylic acid reduced human ether-à-go-go-related gene potassium channel affinity

Significance of the Carboxylic Acid Substituent in Heterocyclic Drug Design

The carboxylic acid moiety in [1,2,4]triazolo[4,3-b]pyridazine derivatives confers multifaceted advantages in drug design:

  • Bioisosteric Replacement: Serves as a carboxylate bioisostere for phosphate groups, enhancing kinase binding (e.g., nanomolar c-Met inhibition in compound 22i) [3].
  • Solubility and Lipophilicity Balance: Increases aqueous solubility through ionizability while moderating log P values. Derivatives exhibit topological polar surface area >80 Ų, favoring cellular permeability [7].
  • Human Ether-à-go-go-Related Gene Potassium Channel Mitigation: Reduces cardiotoxicity risks by lowering affinity for this channel. For example, 7-carboxylic acid analogs showed 2-fold lower human ether-à-go-go-related gene inhibition (IC₅₀ = 12 μM) versus non-carboxylated leads (IC₅₀ = 6 μM) in anti-cryptosporidiosis agents [2].
  • Zwitterion Formation: Enables pH-dependent zwitterionic states, improving tissue penetration. This property is exploited in blood-brain barrier-crossing central nervous system agents [7].

Table 2: Impact of Carboxylic Acid on Key Pharmacological Parameters

ParameterWith Carboxylic AcidWithout Carboxylic Acid
c-Met IC₅₀48 nM (22i) [3]>500 nM (analogs)
hERG InhibitionIC₅₀ = 12 μM [2]IC₅₀ = 6 μM
Aqueous Solubility>100 μM (pH 7.4) [7]<50 μM
Lipophilic Efficiency5.2 [2]3.8

Scope of Research on [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic Acid in Modern Medicinal Chemistry

Research on this scaffold spans three primary therapeutic domains:

  • Anti-Infective Agents: Derivatives like SLU-2633 (EC₅₀ = 0.17 μM against Cryptosporidium parvum) utilize the carboxylic acid to improve selectivity over host cells. Structural optimization focuses on C3 amidation and N2 alkylation to enhance parasiticidal activity while minimizing human ether-à-go-go-related gene binding [2].
  • Oncology Therapeutics: Carboxylic acid-functionalized triazolopyridazines inhibit tyrosine kinases (c-Met), bromodomains (BRD4), and cell cycle regulators. Compound 22i achieved IC₅₀ values of 0.15–2.85 μM across breast, lung, and cervical cancer lines via apoptosis induction [3] [5].
  • Central Nervous System Disorders: Zwitterionic forms enable blood-brain barrier penetration for gamma-aminobutyric acid receptor modulation. Pending investigations explore β-secretase-1 inhibition for neurodegenerative diseases [4].

Emerging directions include proteolysis-targeting chimeras tethering the scaffold to E3 ligase ligands and exploiting the carboxylate for metal coordination in diagnostic imaging. Synthetic innovations such as flow chemistry and enzymatic resolutions aim to access chiral 7-carboxylic acid derivatives for stereoselective target engagement [4] [7].

Table 3: Therapeutic Applications of Key Derivatives

Therapeutic AreaRepresentative DerivativeBiological ActivityMechanism
Anti-ParasiticSLU-2633EC₅₀ = 0.17 μM (C. parvum) [2]Macrogamont formation inhibition
Oncology22iIC₅₀ = 48 nM (c-Met) [3]ATP-competitive kinase inhibition
EpigeneticsBRD4 inhibitor 5dIC₅₀ = 1.8 μM (BRD4 BD1) [5]Acetyl-lysine pocket binding

Properties

CAS Number

127478-29-9

Product Name

[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid

Molecular Formula

C6H4N4O2

Molecular Weight

164.124

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-1-5-9-7-3-10(5)8-2-4/h1-3H,(H,11,12)

InChI Key

NAROYRGDNAHKTE-UHFFFAOYSA-N

SMILES

C1=C(C=NN2C1=NN=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.